In Vivo Antileukemic Potency: Sulfenosine Achieves Higher T/C at 8-Fold Lower Dose Than Sulfinosine in L1210 Leukemia
In the standard murine L1210 leukemia model, sulfenosine (8b) administered as a single intraperitoneal dose of 22 mg/kg/day produced a T/C (treated/control mean survival time) of 170, indicating a 70% increase in mean post-inoculation lifespan [1]. By comparison, its direct sulfinamide analog sulfinosine (9b) required a substantially higher dose of 173 mg/kg/day—approximately 7.9-fold greater—to achieve a comparable T/C of 167, while the 5'-deoxy analog of sulfinosine (9c) achieved a T/C of 172 at 104 mg/kg/day [1]. This demonstrates that sulfenosine delivers equivalent or superior in vivo antileukemic efficacy at a markedly lower molar dose than its next-in-series oxidized congener.
| Evidence Dimension | In vivo antileukemic efficacy (T/C ratio) in L1210 murine leukemia model |
|---|---|
| Target Compound Data | T/C = 170 at 22 mg/kg/day, single dose i.p. (sulfenosine, 8b) |
| Comparator Or Baseline | Sulfinosine (9b): T/C = 167 at 173 mg/kg/day; 5'-deoxy-sulfinosine (9c): T/C = 172 at 104 mg/kg/day |
| Quantified Difference | Sulfenosine achieves T/C of 170 at 7.9-fold lower dose than sulfinosine (22 vs. 173 mg/kg); comparable T/C to 9c at 4.7-fold lower dose |
| Conditions | BDF₁ or BD2F₁ mice inoculated i.p. with L1210 leukemia cells; single treatment on day 1; T/C calculated as ratio of median survival times of treated vs. control groups |
Why This Matters
Researchers requiring maximal in vivo antileukemic response with minimal compound consumption per experiment should prioritize sulfenosine over sulfinosine due to its ~8-fold dosing advantage, which reduces both compound procurement cost per animal and potential off-target exposure.
- [1] Revankar GR, J Med Chem. 1990;33(1):121-128. PMID: 2296010. DOI: 10.1021/jm00163a020. View Source
